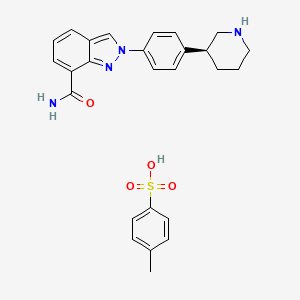

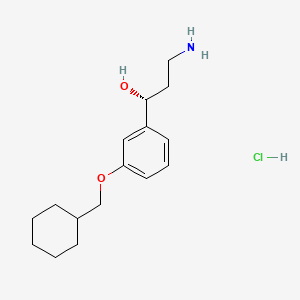

4-(((1R,2R)-2-((R)-3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)oxy)-3-chlorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SAR7334 is a novel and potent TRCP6 inhibitor from PCT Int. Appl. (2011), WO 2011107474 A1 20110909.

Aplicaciones Científicas De Investigación

Inhibition of TRPC6 Channels

SAR7334 is a potent inhibitor of TRPC6 (transient receptor potential canonical 6) channels, with an IC50 value of 9.5 nM, indicating its strong affinity for this target. TRPC6 channels are involved in various physiological processes, including vascular tone regulation and cell proliferation .

Pulmonary Applications

It has been shown to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused mouse lungs. This suggests potential therapeutic applications in conditions like pulmonary hypertension .

Cardiovascular Research

While SAR7334 does not significantly change mean arterial pressure in spontaneously hypertensive rats (SHR), its role in modulating TRPC channels could be relevant for cardiovascular diseases where these channels are implicated .

Podocyte Function

In studies involving human podocytes, acute TRPC6 inhibition by SAR7334 resulted in an increase in store-operated calcium entry (SOCE), which is essential for podocyte function and health .

Mecanismo De Acción

Target of Action

SAR7334, also known as 4-(((1R,2R)-2-(®-3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)oxy)-3-chlorobenzonitrile or CPA-1588, is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel . TRPC6 is a non-selective receptor-operated cation channel that plays a significant role in various cellular processes, including cell proliferation, migration, and invasion of tumoral cells .

Mode of Action

SAR7334 interacts with the TRPC6 channel, inhibiting TRPC6, TRPC3, and TRPC7-mediated calcium influx into cells . It exhibits no significant activity at TRPC4 and TRPC5 channels . The inhibition of these channels by SAR7334 results in a decrease in intracellular calcium levels, which can affect various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by SAR7334 is the calcium signaling pathway. By inhibiting the TRPC6 channel, SAR7334 prevents the influx of calcium ions into the cell . This can lead to a decrease in the activation of various calcium-dependent signaling pathways, including the MAPK/ERK pathway . The inhibition of these pathways can have downstream effects on various cellular processes, including cell proliferation and migration .

Pharmacokinetics

SAR7334 has been found to be orally bioavailable, making it suitable for chronic oral administration . .

Result of Action

The inhibition of the TRPC6 channel by SAR7334 can have various molecular and cellular effects. For instance, it has been found to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused lungs from mice . Additionally, it has been shown to protect against ozone-induced airway inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SAR7334. For example, oxidative stress can regulate TRPC6-mediated calcium cascade, which leads to the activation of various signaling pathways and inflammation . Therefore, the presence of oxidative stress in the environment can potentially influence the action of SAR7334.

Propiedades

IUPAC Name |

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2/t16-,19-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKRLNQEXBPQGQ-OZOXKJRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

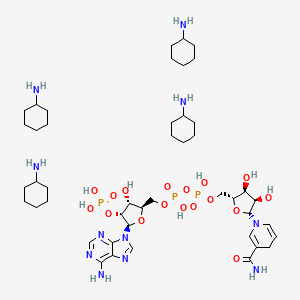

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)